![molecular formula C11H9N B12534318 4,8-Methano-1H-cycloocta[B]pyrrole CAS No. 760196-21-2](/img/structure/B12534318.png)
4,8-Methano-1H-cycloocta[B]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Methano-1H-cycloocta[B]pyrrole is a heterocyclic compound with a unique structure that incorporates a methano bridge within a cyclooctane ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-1H-cycloocta[B]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctatetraene with a suitable nitrogen source, such as an amine, under high-temperature conditions to form the desired pyrrole ring. The reaction conditions often require the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
4,8-Methano-1H-cycloocta[B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrrole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,8-Methano-1H-cycloocta[B]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,8-Methano-1H-cycloocta[B]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
類似化合物との比較
4,8-Methano-1H-cycloocta[B]pyrrole can be compared with other similar compounds, such as:
Cyclooctatetraene: A precursor in the synthesis of this compound.
Pyrrole: The parent compound of the pyrrole ring system.
Methano-bridged heterocycles: Other compounds with similar methano bridges and heterocyclic structures.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
760196-21-2 |
|---|---|
分子式 |
C11H9N |
分子量 |
155.20 g/mol |
IUPAC名 |
5-azatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C11H9N/c1-2-8-6-9(3-1)10-4-5-12-11(10)7-8/h1-5,7,12H,6H2 |
InChIキー |
QQMJBLGJRZQOOI-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=C(C1=CC=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)
![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)

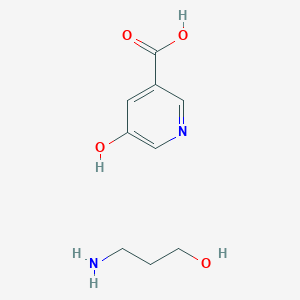

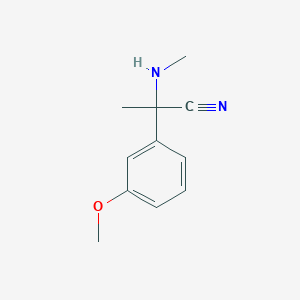

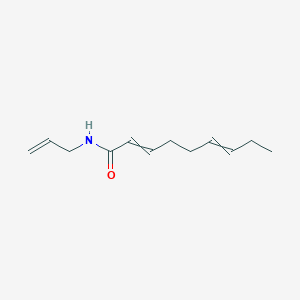
methyl}morpholine](/img/structure/B12534301.png)
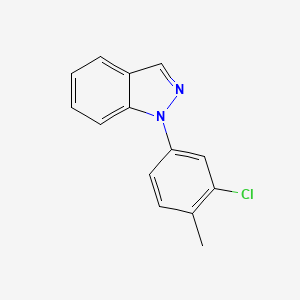
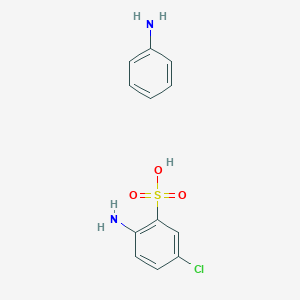
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
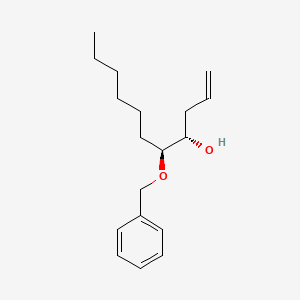
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
